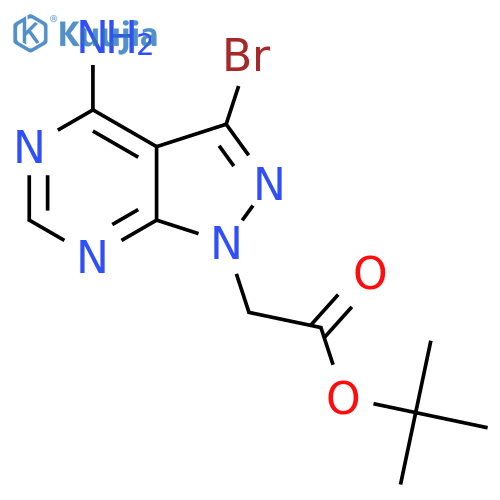Cas no 2680533-60-0 (tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate)

2680533-60-0 structure
商品名:tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate
CAS番号:2680533-60-0
MF:C11H14BrN5O2
メガワット:328.165160655975
MDL:MFCD34183657
CID:5666617
PubChem ID:165914397
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate 化学的及び物理的性質
名前と識別子
-
- 2680533-60-0
- tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate
- EN300-27721218
- tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate
-
- MDL: MFCD34183657
- インチ: 1S/C11H14BrN5O2/c1-11(2,3)19-6(18)4-17-10-7(8(12)16-17)9(13)14-5-15-10/h5H,4H2,1-3H3,(H2,13,14,15)
- InChIKey: YOZDYAZJNJQJND-UHFFFAOYSA-N
- ほほえんだ: BrC1C2=C(N)N=CN=C2N(CC(=O)OC(C)(C)C)N=1
計算された属性
- せいみつぶんしりょう: 327.03309g/mol
- どういたいしつりょう: 327.03309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 95.9Ų
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27721218-0.05g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 0.05g |
$135.0 | 2025-03-20 | |
| Enamine | EN300-27721218-0.25g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 0.25g |
$289.0 | 2025-03-20 | |
| Enamine | EN300-27721218-2.5g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 2.5g |
$1202.0 | 2025-03-20 | |
| Enamine | EN300-27721218-1.0g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 1.0g |
$614.0 | 2025-03-20 | |
| Enamine | EN300-27721218-10.0g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 10.0g |
$2638.0 | 2025-03-20 | |
| Enamine | EN300-27721218-0.1g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 0.1g |
$202.0 | 2025-03-20 | |
| Enamine | EN300-27721218-5.0g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95.0% | 5.0g |
$1779.0 | 2025-03-20 | |
| 1PlusChem | 1P0283GN-5g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95% | 5g |
$2261.00 | 2024-05-08 | |
| 1PlusChem | 1P0283GN-10g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95% | 10g |
$3323.00 | 2024-05-08 | |
| Aaron | AR0283OZ-5g |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate |
2680533-60-0 | 95% | 5g |
$2472.00 | 2023-12-15 |
tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
2680533-60-0 (tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo3,4-dpyrimidin-1-yl}acetate) 関連製品
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量